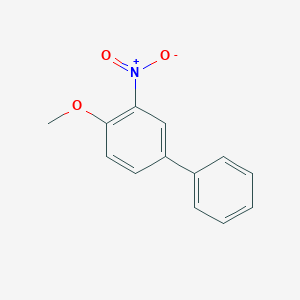

4-Methoxy-3-nitrobiphenyl

Description

Properties

IUPAC Name |

1-methoxy-2-nitro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYOIIIEAVPMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346808 | |

| Record name | 4-Methoxy-3-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-73-6 | |

| Record name | 4-Methoxy-3-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-nitro-4-phenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015854736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-2-nitro-4-phenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-3-nitrobiphenyl

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis of 4-Methoxy-3-nitrobiphenyl from its precursor, 3-nitrobiphenyl-4-ol. The synthesis involves an O-methylation reaction, a fundamental transformation in organic chemistry. This guide details the underlying reaction mechanism, a comprehensive experimental protocol, and key quantitative data. Included is a visualization of the experimental workflow to ensure clarity and reproducibility for researchers in the field. The target compound, this compound, serves as a crucial intermediate in the synthesis of various compounds, including the miticide bifenazate[1].

Reaction and Mechanism

The synthesis of this compound from 3-nitrobiphenyl-4-ol is achieved through an O-methylation of the phenolic hydroxyl group. This transformation is typically carried out via a Williamson ether synthesis , a well-established method for forming ethers[2].

The reaction proceeds in two conceptual steps:

-

Deprotonation: The acidic proton of the hydroxyl group on 3-nitrobiphenyl-4-ol is abstracted by a base to form a nucleophilic phenoxide ion. In the cited literature, the reaction is performed without an explicit strong base, relying on the basicity of the solvent or potential impurities, or proceeding slowly with the neutral phenol. For more efficient synthesis, a base like sodium hydroxide or potassium carbonate is often employed[3].

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate[4]. This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the methyl group is transferred and a sulfate leaving group is displaced, forming the desired ether product[2][4].

The overall reaction is as follows:

3-nitrobiphenyl-4-ol + CH₃-Reagent → this compound

Dimethyl sulfate is a common and effective methylating agent for this purpose, though it is noted to be toxic[5]. Alternative, "greener" methylating agents like dimethyl carbonate are also used for O-methylation of phenols[6].

Data Presentation

The quantitative data pertaining to the reactants, products, and reaction conditions are summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 3-nitrobiphenyl-4-ol | C₁₂H₉NO₃ | 215.21 | - | - |

| This compound | C₁₃H₁₁NO₃ | 229.23[1][7] | Light yellow to orange powder/crystal[8][9] | 89.0 - 92.0[8] |

Table 2: Experimental Parameters for Synthesis[1]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mass/volume) | Moles (mmol) | Molar Equivalents |

| 3-nitrobiphenyl-4-ol | 215.21 | 2.0 g | 9.3 | 1.0 |

| Dimethyl sulfate | 126.13 | 1.2 g | 9.5 | ~1.02 |

| Acetone (Solvent) | 58.08 | 20 mL | - | - |

Table 3: Product Characterization Summary for this compound

| Analysis Type | Data Summary | Reference |

| Crystal Structure | Orthorhombic, Pbca space group. Dihedral angle between benzene rings: 36.69 (2)°. | [1] |

| Molecular Weight | 229.23 | [1] |

| Spectroscopy | MS, ¹H NMR, ¹³C NMR, and IR spectra are available for characterization. | [7][10] |

Experimental Protocol

The following protocol is adapted from a reported literature method for the synthesis of this compound[1].

Reagents and Materials:

-

3-nitrobiphenyl-4-ol (2 g, 9.3 mmol)

-

Dimethyl sulfate (1.2 g, ~9.5 mmol)

-

Acetone (20 ml)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of dimethyl sulfate (1.2 g) in a minimal amount of acetone. Cool the flask in an ice bath.

-

Addition of Reactant: Separately, dissolve 3-nitrobiphenyl-4-ol (2 g) in acetone (20 ml).

-

Slowly add the solution of 3-nitrobiphenyl-4-ol to the cooled dimethyl sulfate solution with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.

-

Work-up: Upon completion, concentrate the reaction mixture by removing the acetone solvent using a rotary evaporator. This will yield the crude product.

-

Purification: Purify the crude this compound by recrystallization. Grow colorless block-like crystals by slow evaporation from an ethanol solution at room temperature[1].

Safety Precautions: Dimethyl sulfate is a potent methylating agent and is extremely hazardous, toxic, and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Synthesis Workflow for this compound.

References

- 1. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3 | CID 11138924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 15854-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound(15854-73-6) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-nitrobiphenyl, an important intermediate in the synthesis of various organic compounds. This document consolidates available data on its chemical structure, physical properties, and spectroscopic characteristics, supported by detailed experimental protocols.

Core Physicochemical Properties

This compound presents as a light yellow to yellow or orange crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Melting Point | 82 - 92 °C | |

| Boiling Point | 76 °C at 18 mmHg | |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Solubility | Soluble in acetone and ethanol.[1] Insoluble in water. | |

| pKa | Not experimentally available. Predicted to be weakly acidic due to the nitro group. |

Synthesis of this compound

The primary synthetic route to this compound involves the methylation of 3-nitrobiphenyl-4-ol.[1]

References

4-Methoxy-3-nitrobiphenyl CAS number and molecular weight

A comprehensive technical guide on 4-Methoxy-3-nitrobiphenyl for researchers, scientists, and drug development professionals.

Brought to you by Gemini

This technical guide provides an in-depth overview of this compound, a key chemical intermediate. The document outlines its chemical properties, synthesis protocols, and crystallographic data, tailored for professionals in research and development.

Core Compound Information

Chemical Name: this compound CAS Number: 15854-73-6[1] Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol

Synonyms:

-

2-Nitro-4-phenylanisole[2]

-

3-Nitro-4-methoxybiphenyl

Physicochemical and Crystallographic Data

The following table summarizes the key physicochemical and crystallographic properties of this compound. The crystallographic data is derived from studies by Chao et al. (2012).[3]

| Property | Value |

| Appearance | Light yellow to yellow to orange powder/crystal |

| Purity (typical) | >99.0% (GC) |

| Melting Point | 89.0 to 92.0 °C |

| Boiling Point | 383.5°C at 760 mmHg |

| Crystal System | Orthorhombic |

| Cell Dimensions | a = 7.2464 (14) Å, b = 14.416 (3) Å, c = 21.270 (4) Å |

| Cell Volume | 2221.9 (7) ų |

| Z Value | 8 |

| Radiation | Mo Kα |

| Temperature | 296 K |

| Dihedral Angle | 36.69 (2)° (between the two benzene rings) |

| Refinement R-factor | 0.047 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method reported by Chao et al. (2012), which is based on the work of Pourali & Fatemi (2010).[3]

Materials:

-

3-nitrobiphenyl-4-ol

-

Dimethyl sulfate

-

Acetone

-

Ice bath

-

Rotary evaporator

Procedure:

-

Prepare a solution of 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol) in acetone (20 ml).

-

In a separate flask placed in an ice bath, prepare a solution of dimethyl sulfate (1.2 g, 18 mmol) in acetone.

-

Slowly add the 3-nitrobiphenyl-4-ol solution to the dimethyl sulfate solution under cooling.

-

Stir the reaction mixture for 48 hours at room temperature.

-

After the reaction is complete, evaporate the solvent using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization from ethanol.

Crystal Growth for X-ray Diffraction

To obtain single crystals suitable for X-ray crystallographic analysis, the following procedure can be used:[3]

Materials:

-

Crude this compound

-

Ethanol

Procedure:

-

Dissolve the synthesized this compound in a minimal amount of ethanol to create a saturated solution.

-

Allow the solvent to evaporate slowly at room temperature over a period of several days.

-

Colorless, block-like crystals will form as the solvent evaporates.

Logical Workflows and Diagrams

Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward chemical transformation.

Caption: A flowchart illustrating the synthesis of this compound.

Role as a Synthetic Intermediate

This compound is a known intermediate in the synthesis of the miticide, Bifenazate. The following diagram illustrates this synthetic relationship.[3]

Caption: The role of this compound as an intermediate in the synthesis of Bifenazate.

Applications and Research Interest

This compound is primarily utilized as a building block in organic synthesis. Its applications span across several industries:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4]

-

Agrochemicals: As noted, it is a precursor to the miticide Bifenazate.[3]

-

Cosmetics: The compound is employed in the formulation of certain cosmetic products.[4]

-

Diagnostic Reagents: It has applications in the development of diagnostic assays.[4]

While this compound is a valuable synthetic intermediate, there is limited publicly available data on its direct biological activity or its involvement in specific signaling pathways. Its primary role in a research and development context is as a precursor molecule for the synthesis of more complex, often biologically active, compounds.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Methoxy-3-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-3-nitrobiphenyl, a key chemical intermediate. Due to the limited availability of public quantitative data for this specific molecule, this document outlines detailed experimental protocols for determining its physicochemical properties, presents expected solubility and stability characteristics based on its structural motifs and data from analogous compounds, and details analytical methodologies for its quantification. This guide is intended to be a practical resource for researchers and scientists in chemistry, pharmacology, and drug development, enabling them to establish robust experimental designs and data analysis frameworks for this compound and structurally related compounds.

Introduction

This compound is an organic compound with the molecular formula C₁₃H₁₁NO₃. Its structure, featuring a biphenyl core with methoxy and nitro functional groups, makes it a valuable intermediate in organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in laboratory and industrial settings, including for process development, formulation, and ensuring the reliability and reproducibility of experimental results.

This guide details the known physicochemical properties, provides adaptable experimental protocols for the determination of solubility and stability, and discusses the expected behavior of this compound under various stress conditions.

Physicochemical Properties

While extensive experimental data for this compound is not available in the public domain, some key properties have been reported or can be predicted.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Appearance | Colorless, block-like crystals | [2] |

| Melting Point | 82 °C | [3] |

| Boiling Point | 76 °C at 18 mmHg | [3] |

| Purity (Commercial) | >99.0% (by GC) | [4] |

| Storage Conditions | Store in a cool, dark, and well-ventilated place (<15°C recommended). | [3][4] |

Solubility Profile

Quantitative solubility data for this compound is scarce. However, based on its chemical structure and qualitative observations, a solubility profile can be inferred. The biphenyl core imparts a significant non-polar character, while the methoxy and nitro groups add some polarity. The principle of "like dissolves like" is a useful guide for predicting solubility.

Expected Solubility:

-

Aqueous Solubility: Expected to be very low due to the large, hydrophobic biphenyl structure.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Expected to have good solubility. The synthesis of this compound involves the use of acetone, indicating its suitability as a solvent.[2]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble. Colorless crystals of the compound have been grown from ethanol.[2]

-

Non-polar Solvents (e.g., Hexane, Toluene, Chloroform): Expected to have moderate to good solubility. Structurally similar compounds like 3-nitrobiphenyl are soluble in these solvents.

Quantitative Solubility Data (Analogous Compounds)

To provide a quantitative context, the table below presents solubility data for structurally related compounds. These values can serve as an estimate for designing experiments with this compound.

| Compound | Solvent | Solubility | Temperature (°C) |

| 2-Nitrobiphenyl | Water | < 1 mg/mL | 22 |

| 4-Methoxyaniline | Ethanol, Diethyl ether, Acetone, Benzene | Soluble | Not Specified |

| 4-Methoxyaniline | Water | Sparingly soluble | Not Specified |

| 3-Nitrobiphenyl | Hexane, Toluene, Chloroform | Soluble | Not Specified |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker

-

Centrifuge or syringe filters (0.45 µm)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility as the mean concentration from at least three replicate experiments for each solvent. Express the results in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. Nitroaromatic compounds are generally stable but can be susceptible to degradation under specific conditions.

General Stability:

-

The Material Safety Data Sheet (MSDS) indicates that this compound is "normally stable, even under fire exposure conditions, and is not reactive with water".[3]

-

It is recommended to store the compound in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[5][6][7]

Experimental Protocol for Forced Degradation:

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC or UPLC-MS method to separate the parent compound from any degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify major degradation products by comparing their retention times and mass spectra with the parent compound.

Analytical Methods for Quantification

Accurate and precise analytical methods are crucial for the quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most suitable techniques.

HPLC Method for Quantification

Objective: To develop a robust HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions (Illustrative):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting at 50% acetonitrile and increasing to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 254-300 nm for nitroaromatic compounds).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration and filter through a 0.45 µm syringe filter.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathways and Metabolism

As a synthetic intermediate, this compound is not typically associated with specific biological signaling pathways. However, if it were to be considered for applications where biological exposure is possible, its metabolic fate would be of interest.

Nitroaromatic compounds can undergo metabolic transformations in biological systems, primarily through the reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives.[9] The methoxy group may also be susceptible to O-demethylation by cytochrome P450 enzymes.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While specific quantitative data is limited, this document provides a robust framework for its experimental determination. The detailed protocols for solubility and stability testing, along with the illustrative analytical methods, offer a practical resource for researchers. The provided data on analogous compounds and the discussion on expected behavior based on chemical structure will aid in the design of future studies and the safe and effective handling of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. talentchemicals.com [talentchemicals.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 4-Methoxy-3-nitrobiphenyl (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-3-nitrobiphenyl, a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While specific experimental ¹H NMR data for this compound was not found in the available literature, expected chemical shifts can be predicted based on the substituent effects on the biphenyl scaffold. The electron-withdrawing nitro group and the electron-donating methoxy group will significantly influence the chemical shifts of the aromatic protons.

¹³C NMR (Carbon-13 NMR) Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C-OCH₃ | 55 - 60 | Typical for a methoxy group on an aromatic ring. |

| Aromatic C-H | 110 - 135 | Range for aromatic carbons bearing a hydrogen atom. |

| Aromatic C-NO₂ | 145 - 155 | Deshielded due to the electron-withdrawing nitro group. |

| Aromatic C-O | 150 - 160 | Deshielded due to the oxygen atom of the methoxy group. |

| Aromatic C-C (ipso) | 125 - 145 | Carbons at the junction of the two phenyl rings and carbons bonded to substituents. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific peak list is not available, the following table outlines the expected vibrational modes and their approximate wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| NO₂ | Asymmetric Stretch | 1515 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |

| C-O (Aryl-Alkyl Ether) | Asymmetric Stretch | 1230 - 1270 | Strong |

| C-O (Aryl-Alkyl Ether) | Symmetric Stretch | 1020 - 1075 | Medium |

| C=C (Aromatic) | Ring Stretch | 1400 - 1600 | Medium to Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | Stretch | 2850 - 2960 | Medium to Weak |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol [1] |

| Exact Mass | 229.07389321 Da[1] |

| Major Fragment Ions (m/z) | Predicted Fragmentation Pathway |

| 229 | Molecular Ion [M]⁺ |

| 214 | [M - CH₃]⁺ |

| 199 | [M - NO]⁺ |

| 183 | [M - NO₂]⁺ |

| 155 | [M - NO₂ - CO]⁺ |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

Processing: Fourier transform the acquired FID, phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

Temperature: 298 K.

-

-

Processing: Fourier transform the acquired FID, phase correct the spectrum, and reference the chemical shifts to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

-

Ionization Method: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan.

-

Mass Range: m/z 50 - 300.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Crystal Structure of 4-Methoxy-3-nitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Methoxy-3-nitrobiphenyl (C₁₃H₁₁NO₃), an important intermediate in the synthesis of agrochemicals. The following sections detail the crystallographic data, experimental protocols for synthesis and crystallization, and the methodology for structural determination, offering a comprehensive resource for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₃H₁₁NO₃ |

| Formula Weight | 229.23 g/mol |

| Temperature | 296 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 7.2464 (14) Å |

| b | 14.416 (3) Å |

| c | 21.270 (4) Å |

| Volume | 2221.9 (7) ų |

| Z | 8 |

| Calculated Density | 1.371 Mg/m³ |

| Absorption Coefficient (μ) | 0.10 mm⁻¹ |

| F(000) | 960 |

| Crystal Size | 0.20 × 0.18 × 0.15 mm |

| Data Collection | |

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections Collected | 23696 |

| Independent Reflections | 2067 [R(int) = 0.042] |

| Reflections with I > 2σ(I) | 1767 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2067 / 0 / 155 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I > 2σ(I)] | R1 = 0.047, wR2 = 0.134 |

| R indices (all data) | R1 = 0.058, wR2 = 0.143 |

| Largest diff. peak and hole | 0.30 and -0.21 e.Å⁻³ |

Data sourced from reference[1].

Table 2: Key Molecular Geometry Parameters

| Feature | Value |

| Dihedral angle between benzene rings | 36.69 (2)° |

| Orientation of nitro group to its benzene ring | 29.12 (14)° |

| Orientation of methoxy group to its benzene ring | 2.14 (12)° |

Data sourced from reference[1].

Experimental Protocols

The synthesis and crystallization of this compound, along with the subsequent X-ray diffraction analysis, followed established chemical and crystallographic procedures.[1]

Synthesis of this compound

The synthesis of the title compound was achieved through the methylation of 3-nitrobiphenyl-4-ol.[1]

-

Preparation of Reactants : A solution of 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol) was prepared in acetone (20 ml). A separate solution of dimethyl sulfate (1.2 g, 18 mmol) was prepared.

-

Reaction : The solution of 3-nitrobiphenyl-4-ol was added slowly to the dimethyl sulfate solution in an ice bath.

-

Incubation : The reaction mixture was stirred for 48 hours at room temperature.

-

Isolation : The solvent was removed by evaporation on a rotary evaporator to yield the final product, this compound.[1]

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation.[1]

-

Dissolution : The synthesized this compound was dissolved in ethanol.

-

Evaporation : The solution was allowed to stand at room temperature, permitting the slow evaporation of the solvent.

-

Crystal Formation : Colorless block-like crystals of the title compound formed over time.[1]

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.

-

Data Collection : An Enraf–Nonius CAD-4 diffractometer was used for data collection.[1]

-

Structure Solution and Refinement : The structure was solved using SHELXS97 and refined using SHELXL97 software.[1] Molecular graphics were generated using SHELXTL.[1]

-

Hydrogen Atom Treatment : Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.[1]

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow from the synthesis of the compound to the final determination of its crystal structure.

This guide provides a detailed overview of the crystal structure of this compound, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The presented data and protocols are based on peer-reviewed scientific literature.

References

The Double-Edged Sword: Unveiling the Biological Activities of Nitrobiphenyl Compounds

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrobiphenyl compounds, a class of aromatic hydrocarbons, have garnered significant attention in the scientific community due to their diverse and potent biological activities. These activities range from pronounced toxicity, including carcinogenicity and mutagenicity, to potential therapeutic applications as antimicrobial and anticancer agents. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological effects of nitrobiphenyl compounds, with a focus on their mechanisms of action, quantitative toxicological data, and relevant experimental methodologies.

Executive Summary

The biological activities of nitrobiphenyls are intrinsically linked to their chemical structure, particularly the position of the nitro group on the biphenyl backbone. The most extensively studied compound, 4-nitrobiphenyl, is recognized for its carcinogenic properties, primarily through its metabolic reduction to the highly toxic 4-aminobiphenyl. This metabolite is a known human bladder carcinogen that exerts its effects by forming DNA adducts, leading to genetic mutations and initiating tumorigenesis.

Beyond their toxicity, certain nitrobiphenyl derivatives have demonstrated promising potential as therapeutic agents. Researchers have synthesized and evaluated a range of these compounds for their efficacy against various bacterial and fungal strains, as well as their cytotoxic effects on cancer cell lines. This guide will delve into the available quantitative data for these activities, providing a valuable resource for drug discovery and development professionals.

Toxicological Profile of Nitrobiphenyl Compounds

The toxicity of nitrobiphenyl compounds is a major area of concern, with 4-nitrobiphenyl being the most prominent example. Its adverse health effects are well-documented and primarily attributed to its metabolic activation.

Carcinogenicity

4-Nitrobiphenyl is classified as a substance that is reasonably anticipated to be a human carcinogen. This is based on sufficient evidence of carcinogenicity from studies in experimental animals. The primary mechanism involves the in vivo reduction of the nitro group to an amino group, forming 4-aminobiphenyl, a known human bladder carcinogen[1].

Metabolic Activation and Carcinogenesis of 4-Nitrobiphenyl

The metabolic pathway leading to the carcinogenic effects of 4-nitrobiphenyl is a critical area of study. The following diagram illustrates the key steps involved in its activation and subsequent interaction with cellular macromolecules.

Caption: Metabolic activation of 4-nitrobiphenyl to a carcinogenic metabolite.

Genotoxicity and Mutagenicity

Nitrobiphenyl compounds have been shown to induce genetic damage, a key factor in their carcinogenicity. This genotoxicity is often evaluated using a battery of in vitro and in vivo assays.

Experimental Workflow for Assessing Genotoxicity

The following diagram outlines a typical workflow for evaluating the genotoxic potential of a nitrobiphenyl compound.

Caption: A tiered approach to genotoxicity testing of nitrobiphenyls.

Therapeutic Potential of Nitrobiphenyl Derivatives

Despite the toxicity of some parent compounds, medicinal chemists have successfully designed and synthesized nitrobiphenyl derivatives with promising therapeutic properties, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Several studies have reported the cytotoxic effects of novel nitrobiphenyl derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Selected Nitrobiphenyl Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | 0.45 - 1.66 | [2] |

| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Colon) | 1.71 (48h) | [3] |

| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HT-29 (Colon) | 7.76 (48h) | [3] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The antimicrobial potential of nitrobiphenyl derivatives has also been explored, with some compounds exhibiting activity against both bacteria and fungi. The nitro group is often a key pharmacophore in these molecules.

Table 2: Antimicrobial Activity of a Nitrobiphenyl Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzamide derivative 1d | Bacillus subtilis (drug-resistant) | 1.95 | [4] |

| Benzamide derivative 1d | Bacillus subtilis | 3.9 | [4] |

| Benzamide derivative 1d | Staphylococcus aureus | 7.8 | [4] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of nitrobiphenyl compounds' biological activities.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.

-

Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require histidine for growth. The test measures the ability of a substance to cause a reverse mutation to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.

-

Methodology:

-

Preparation of Tester Strains: Cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight.

-

Metabolic Activation: The test compound is assessed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of the nitrobiphenyl compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on minimal glucose agar plates lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Principle: The assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test substance.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) is cultured.

-

Exposure: Cells are exposed to at least three concentrations of the nitrobiphenyl compound, with and without metabolic activation (S9 mix), for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of binucleated cells (typically 1000-2000) under a microscope.

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

-

Signaling Pathways and Future Directions

While the metabolic activation of 4-nitrobiphenyl is well-established, the specific intracellular signaling pathways directly modulated by nitrobiphenyl compounds are an area of active research. Understanding how these compounds interact with key cellular pathways, such as the MAPK, PI3K/Akt, and Nrf2-ARE pathways, will be crucial for a more complete understanding of their biological effects and for the rational design of new therapeutic agents with improved efficacy and reduced toxicity.

Logical Relationship of Potential Signaling Pathway Modulation

The following diagram illustrates the potential interplay between nitrobiphenyl compounds and key cellular signaling pathways that are often implicated in toxicity and cancer. Further research is needed to validate these connections specifically for nitrobiphenyls.

Caption: Potential signaling pathways affected by nitrobiphenyl-induced oxidative stress.

Conclusion

Nitrobiphenyl compounds exhibit a fascinating duality in their biological activities. While the inherent toxicity of compounds like 4-nitrobiphenyl necessitates careful handling and risk assessment, the exploration of their derivatives has opened up new avenues for the development of novel anticancer and antimicrobial drugs. This technical guide serves as a foundational resource for researchers in this field, providing a structured overview of the current knowledge and highlighting the need for further investigation into the precise molecular mechanisms and signaling pathways that govern the diverse biological effects of these intriguing compounds.

References

4-Methoxy-3-nitrobiphenyl: A Comprehensive Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobiphenyl is a key chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its bifunctional nature, possessing both a nitro group and a methoxy group on a biphenyl scaffold, makes it a versatile building block for the construction of more complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and primary applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development activities.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| CAS Number | 15854-73-6 | [1] |

| Melting Point | 89-92 °C | |

| Boiling Point | 383.5 °C at 760 mmHg | [2] |

| Appearance | Light yellow to orange powder/crystal | |

| Purity (typical) | >99.0% (GC) |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A compilation of key spectroscopic data is provided in Table 2.

| Spectroscopy | Data | Reference |

| ¹H NMR | Referenced, specific shifts not detailed in snippets. | [3] |

| ¹³C NMR | Referenced, specific shifts not detailed in snippets. | [3] |

| Mass Spectrometry | Referenced, specific m/z not detailed in snippets. | [3] |

| Infrared (IR) | Referenced, specific wavenumbers not detailed in snippets. | [3] |

| Crystal Structure | Orthorhombic, a = 7.2464 (14) Å, b = 14.416 (3) Å, c = 21.270 (4) Å | [4] |

Synthesis of this compound

There are two primary synthetic routes to this compound: methylation of 3-nitrobiphenyl-4-ol and Suzuki-Miyaura cross-coupling.

Methylation of 3-Nitrobiphenyl-4-ol

This method is a classical and straightforward approach to synthesizing this compound.

Caption: Synthesis of this compound via methylation.

Experimental Protocol:

A solution of 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol) in acetone (20 ml) is added slowly to a solution of dimethyl sulfate (1.2 g, 18 mmol) in an ice bath.[4] The reaction mixture is then stirred for 48 hours at room temperature.[4] Following the reaction, the solvent is removed by rotary evaporation to yield the title compound.[4] For purification, colorless block-like crystals can be grown from ethanol by slow evaporation.[4]

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 3-Nitrobiphenyl-4-ol | 215.20 | 2 | 9.3 | 1 |

| Dimethyl sulfate | 126.13 | 1.2 | 18 | ~2 |

| Acetone | - | 20 ml | - | - |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling offers a versatile method for the formation of the biphenyl C-C bond. While a specific protocol for this compound is not explicitly detailed in the provided search results, a reliable procedure can be extrapolated from analogous reactions involving similar substrates, such as the coupling of 4-bromo-2-nitroanisole with phenylboronic acid.

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Proposed Experimental Protocol (Analogous):

To a reaction vessel containing 4-bromo-2-nitroanisole (1.0 equiv) and phenylboronic acid (1.2 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv). A suitable solvent system, such as a mixture of toluene and water (4:1), is added. The mixture is degassed and heated to reflux (approximately 100-110 °C) under an inert atmosphere for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant/Reagent | Role | Typical Molar Equivalents |

| 4-Bromo-2-nitroanisole | Aryl halide | 1.0 |

| Phenylboronic acid | Boronic acid | 1.1 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 |

| Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Activator | 2.0 - 3.0 |

| Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | Reaction Medium | - |

Application as a Key Intermediate in Bifenazate Synthesis

The most prominent application of this compound is as a crucial intermediate in the synthesis of the acaricide, bifenazate.[4] The synthetic pathway involves the reduction of the nitro group to an amine, followed by further functionalization.

Caption: Synthetic pathway from this compound to Bifenazate.

Experimental Protocol for Nitro Group Reduction:

While a complete, detailed protocol for the entire bifenazate synthesis from this compound is proprietary, the initial reduction step is a standard organic transformation. A general procedure is as follows:

To a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) is added a catalyst, such as palladium on carbon (Pd/C). The reaction vessel is then placed under an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield 3-amino-4-methoxybiphenyl. Alternatively, reduction can be achieved using a metal in acidic media, such as tin(II) chloride in hydrochloric acid.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The well-established methylation route provides a reliable method for its preparation, while the Suzuki-Miyaura cross-coupling offers a convergent and flexible alternative. Its primary utility as a precursor to the acaricide bifenazate underscores its importance in the agrochemical industry. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important chemical building block in various fields of chemical synthesis.

References

Technical Guide to 4-Methoxy-3-nitrobiphenyl for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Methoxy-3-nitrobiphenyl (CAS No. 15854-73-6), a key chemical intermediate. This document outlines its commercial availability for research purposes, its primary synthetic applications, and detailed experimental protocols.

Introduction

This compound is a substituted biphenyl compound characterized by a methoxy and a nitro group on one of the phenyl rings. Its chemical structure makes it a valuable precursor in multi-step organic syntheses. Primarily, it serves as a crucial starting material for the synthesis of the acaricide bifenazate.[1] Its utility also extends to the development of novel pharmaceutical and cosmetic agents, as well as diagnostic reagents.

Commercial Availability

For research and development purposes, this compound is available from several commercial chemical suppliers. The purity and quantity offered may vary by supplier, and it is recommended to request a certificate of analysis to ensure the material meets the specific requirements of your research.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| TCI America | M1166 | >99.0% (GC) | 5g, 25g |

| Fisher Scientific | M11665G | 99.0+% | 5g |

| CP Lab Safety | M1166 | Not Specified | 25g |

| CymitQuimica | 3B-M1166 | >99.0% (GC) | 5g, 25g |

| ChemScene | CS-0118589 | Not Specified | Not Specified |

| Hunan Russell Chemicals | Not Specified | 96% | Inquiry for bulk |

Key Synthetic Application: Intermediate in Bifenazate Synthesis

A primary application of this compound in a research context is its role as a key intermediate in the synthesis of bifenazate, a widely used miticide. The synthesis involves a critical reduction of the nitro group on this compound to form 3-amino-4-methoxybiphenyl. This amine is then further functionalized to yield the final bifenazate product.

Experimental Workflow: Synthesis of Bifenazate from this compound

The following diagram illustrates the synthetic pathway from this compound to Bifenazate.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-Methoxy-3-nitrobiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][2][3][4] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5][6] This application note provides a detailed protocol for the synthesis of biphenyl derivatives using 4-methoxy-3-nitrobiphenyl as a key building block. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the biphenyl scaffold makes this an interesting substrate for further functionalization in drug discovery programs.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][7] The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2]

Quantitative Data Summary

The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling to synthesize derivatives of this compound. Two possible synthetic routes are presented:

Route A: Coupling of an arylboronic acid with a halogenated 4-methoxy-3-nitrobenzene derivative. Route B: Coupling of a (4-methoxy-3-nitrophenyl)boronic acid with an aryl halide.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Route A: Arylboronic Acid + Halogenated 4-methoxy-3-nitrobenzene | Route B: (4-Methoxy-3-nitrophenyl)boronic Acid + Aryl Halide | Notes |

| Aryl Halide | 1-Halo-4-methoxy-3-nitrobenzene (e.g., 1-bromo-4-methoxy-3-nitrobenzene) | Aryl Halide (e.g., Bromobenzene) | The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[2][4] |

| Organoboron Reagent | Arylboronic Acid (e.g., Phenylboronic Acid) | (4-Methoxy-3-nitrophenyl)boronic acid | Boronic acids are generally stable and easy to handle.[7] |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand | Catalyst choice can significantly impact reaction efficiency.[8] |

| Catalyst Loading | 1 - 5 mol% | 1 - 5 mol% | Lower catalyst loadings are desirable for process efficiency.[9] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOH | K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOH | The base is crucial for the transmetalation step.[2] |

| Solvent | Toluene/Water, Dioxane/Water, or Ethanol/Water | Toluene/Water, Dioxane/Water, or Ethanol/Water | Biphasic solvent systems are common.[10] |

| Temperature | 80 - 110 °C | 80 - 110 °C | Temperature depends on the reactivity of the substrates and catalyst system. |

| Reaction Time | 4 - 24 hours | 4 - 24 hours | Monitored by TLC or GC-MS. |

| Typical Yield | 70 - 95% | 70 - 95% | Yields are dependent on specific substrates and optimized conditions. |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a this compound derivative via the Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the organoboron reagent (1.1 - 1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 mmol).

-

Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

-

Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure biphenyl product.

Diagrams

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. scispace.com [scispace.com]

- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Methoxy-3-nitrobiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Methoxy-3-nitrobiphenyl and its derivatives, crucial intermediates in various fields, including pharmaceutical and materials science. The primary focus is on palladium-catalyzed cross-coupling reactions, which offer efficient and versatile routes to these biphenyl structures. The Suzuki-Miyaura and Heck reactions are highlighted as key methodologies.

Introduction

Biphenyl scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The specific substitution pattern of a methoxy and a nitro group on the biphenyl core, as seen in this compound, makes it a valuable precursor for the synthesis of more complex molecules, including potential drug candidates. Palladium-catalyzed cross-coupling reactions have become the gold standard for the construction of C-C bonds in biaryl synthesis due to their high efficiency, functional group tolerance, and generally mild reaction conditions. This guide offers detailed protocols and data to facilitate the successful synthesis of these important compounds.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The most common and effective methods for the synthesis of this compound derivatives involve the palladium-catalyzed coupling of an aryl halide or triflate with a suitable coupling partner. The two primary strategies discussed here are the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of a substituted phenylboronic acid with a halo-nitroanisole derivative.

General Reaction Scheme:

A key advantage of the Suzuki-Miyaura coupling is its use of generally stable and less toxic boronic acid reagents and its tolerance to a wide range of functional groups.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. While not a direct route to a simple biphenyl, it can be employed to synthesize precursors or derivatives of this compound where one of the aryl rings is formed from an alkene.

General Reaction Scheme:

The Heck reaction is particularly useful for creating more complex structures and introducing vinyl groups that can be further modified.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of substituted biphenyls. Researchers should adapt these protocols based on their specific substrates and available laboratory equipment.

Protocol 1: Suzuki-Miyaura Synthesis of 4-Methoxy-4'-nitrobiphenyl

This protocol is adapted from a reported synthesis of a closely related isomer and can be modified for the synthesis of this compound by selecting the appropriate starting materials.[1][2][3]

Reactants:

-

4-Methoxyphenylboronic acid

-

1-Iodo-4-nitrobenzene (or 1-bromo-4-nitrobenzene)

-

Palladium(II)-sulfosalan complex (or other suitable Pd catalyst like Pd(PPh₃)₄)

-

Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent: Water (for water-soluble catalysts) or a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, ethanol) and water.[1][4]

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.1-5 mol%).

-

Add the degassed solvent.

-

The reaction mixture is then heated to 80-100 °C and stirred for 4-24 hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Synthesis of 4-Methoxybiphenyl Derivatives

Microwave irradiation can significantly reduce reaction times.[5]

Reactants:

-

4-Iodoanisole or 4-bromoanisole

-

Phenylboronic acid

-

Palladium on carbon (Pd/C) or other suitable palladium catalyst

-

Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF) or a mixture of ethanol and water.[4]

Procedure:

-

In a microwave reaction vessel, combine the aryl halide (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (1-5 mol%).

-

Add the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 10-60 minutes.

-

After cooling, the reaction mixture is worked up as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the Suzuki-Miyaura synthesis of methoxy-nitrobiphenyl derivatives.

Table 1: Suzuki-Miyaura Synthesis of 4-Methoxy-4'-nitrobiphenyl [6]

| Parameter | Value |

| Aryl Halide | 1-Iodo-4-nitrobenzene |

| Boronic Acid | 4-Methoxyphenylboronic acid |

| Catalyst | Pd(II)-sulfosalan complex |

| Base | Cs₂CO₃ |

| Solvent | Water |

| Temperature | 80 °C |

| Time | 1 hour |

| Yield | Up to 91% (isolated) |

Table 2: General Conditions for Suzuki-Miyaura Synthesis of 4-Methoxybiphenyl [4]

| Parameter | Value |

| Aryl Halide | 4-Bromoanisole |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd/MN100 |

| Catalyst Loading | 0.5 - 1.5 mol% |

| Base | NaOH, K₂CO₃, or Na₂CO₃ |

| Solvent | Ethanol/Water mixture |

| Temperature | 50 - 75 °C |

| Time | 10 - 60 minutes |

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Synthesis

Caption: General experimental workflow for Suzuki-Miyaura synthesis.

Safety Precautions

-

Palladium catalysts and their precursors can be toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Bases such as cesium carbonate, potassium carbonate, and sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.

Conclusion

The palladium-catalyzed synthesis of this compound derivatives, particularly through the Suzuki-Miyaura coupling, offers a reliable and efficient method for obtaining these valuable compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their synthetic routes. Careful selection of the catalyst, base, solvent, and reaction conditions is crucial for achieving high yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and Air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 6. pubs.acs.org [pubs.acs.org]

Application Note and Protocol: Regioselective Nitration of 4-Methoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of 4-methoxybiphenyl, a key transformation for the synthesis of various chemical intermediates. The methoxy group's strong activating and ortho-, para-directing nature, coupled with the directing influence of the phenyl group, governs the regioselectivity of this reaction. This application note outlines the reaction conditions, a step-by-step experimental procedure, and expected outcomes, including a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group that can be further transformed into other functional groups, such as amines. 4-Methoxybiphenyl is an activated aromatic system due to the electron-donating methoxy substituent. The nitration of this substrate is expected to be regioselective, with the nitro group predominantly substituting at the positions ortho and para to the methoxy group on the activated ring. Understanding and controlling the reaction conditions are crucial for maximizing the yield of the desired nitro-isomer and minimizing the formation of byproducts.

Reaction Principle

The nitration of 4-methoxybiphenyl proceeds via an electrophilic aromatic substitution mechanism. A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 4-methoxybiphenyl then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the nitrated product. The regiochemical outcome is dictated by the directing effects of the methoxy and phenyl substituents.

Quantitative Data Summary

The following table summarizes representative quantitative data for the nitration of 4-methoxybiphenyl based on typical electrophilic aromatic substitution reactions on activated substrates. Actual yields and isomer ratios may vary depending on the specific reaction conditions employed.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Methoxybiphenyl | 1.0 eq | |

| Nitric Acid (conc.) | 1.1 - 1.5 eq | Slight excess to ensure complete reaction. |

| Sulfuric Acid (conc.) | 2.0 - 3.0 eq | Acts as a catalyst to generate the nitronium ion. |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | Low temperature is critical to control the exothermic reaction and minimize side products. |

| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC). |

| Product Yields | ||

| 4-Methoxy-4'-nitrobiphenyl | Major Isomer | The para-substituted product is often favored due to reduced steric hindrance. |

| 4-Methoxy-2'-nitrobiphenyl | Minor Isomer | The ortho-substituted product may also be formed. |

| Overall Yield | 75 - 90% | Combined yield of mono-nitrated products. |

Experimental Protocol

Materials:

-

4-Methoxybiphenyl

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Beaker

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybiphenyl (1.0 eq) in a minimal amount of dichloromethane. Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.2 eq) to pre-chilled concentrated sulfuric acid (2.5 eq) while cooling in an ice bath. Caution: This mixing is highly exothermic.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-methoxybiphenyl using a dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to isolate the desired 4-methoxy-4'-nitrobiphenyl and other isomers.

-

Characterization: Characterize the purified product(s) using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Experimental Workflow

Caption: Experimental workflow for the nitration of 4-methoxybiphenyl.

Safety Precautions

-